(1-Aminocyclopentyl)-(4-fluorophenyl)methanol;hydrochloride
Description
(1-Aminocyclopentyl)-(4-fluorophenyl)methanol hydrochloride is a synthetic organic compound characterized by a cyclopentylamine group linked to a 4-fluorophenylmethanol moiety. This structure confers unique physicochemical properties, such as moderate lipophilicity (predicted logP ~3.0) and a molecular weight of approximately 245.7 g/mol.
Properties
IUPAC Name |
(1-aminocyclopentyl)-(4-fluorophenyl)methanol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO.ClH/c13-10-5-3-9(4-6-10)11(15)12(14)7-1-2-8-12;/h3-6,11,15H,1-2,7-8,14H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXTQHAYACZCLKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C(C2=CC=C(C=C2)F)O)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Aminocyclopentyl)-(4-fluorophenyl)methanol;hydrochloride typically involves the following steps:
Formation of the Aminocyclopentyl Intermediate: Cyclopentylmethanol is reacted with ammonia gas under appropriate temperature and pressure conditions, often in the presence of a metal catalyst such as palladium or copper, to form 1-aminocyclopentylmethanol.
Introduction of the Fluorophenyl Group: The aminocyclopentyl intermediate is then reacted with a fluorophenyl compound, such as 4-fluorobenzaldehyde, under conditions that facilitate the formation of the desired (1-Aminocyclopentyl)-(4-fluorophenyl)methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(1-Aminocyclopentyl)-(4-fluorophenyl)methanol;hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nitrating agents can be used under controlled conditions.
Major Products
Oxidation: Formation of cyclopentanone derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted fluorophenyl derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, (1-Aminocyclopentyl)-(4-fluorophenyl)methanol;hydrochloride serves as an important intermediate for creating complex organic molecules. Its ability to undergo various reactions—such as oxidation, reduction, and electrophilic aromatic substitution—makes it versatile for synthesizing diverse chemical entities.
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Oxidation | Hydroxyl group can be oxidized to ketones | Potassium permanganate, Chromium trioxide |
| Reduction | Can be reduced to form amine derivatives | Lithium aluminum hydride, Sodium borohydride |
| Substitution | Electrophilic aromatic substitution possible | Halogens, Nitrating agents |
Biology
The compound has been investigated as a biochemical probe or ligand in receptor studies. Its structural features allow it to interact with various biological macromolecules, potentially influencing enzyme activity or receptor binding.
Case Study : Research has shown that compounds similar to (1-Aminocyclopentyl)-(4-fluorophenyl)methanol can modulate the activity of metabotropic glutamate receptors, which are implicated in numerous neurological disorders. The interactions of these compounds with specific receptors could lead to advancements in understanding receptor mechanisms and drug development .
Medicine
In medicinal chemistry, this compound is explored for its therapeutic properties. It may serve as a precursor for developing new pharmaceuticals targeting various diseases.
Potential Therapeutic Applications :
- Antipsychotic Agents : Similar compounds have been examined for their efficacy in treating psychotic disorders such as schizophrenia .
- Neurodegenerative Diseases : The compound's interaction with neurotransmitter systems suggests potential applications in treating conditions like Alzheimer's disease .
Industrial Applications
Beyond laboratory settings, this compound is utilized in producing specialty chemicals and materials. Its unique properties make it suitable for applications in pharmaceuticals, food additives, and personal care products .
Mechanism of Action
The mechanism of action of (1-Aminocyclopentyl)-(4-fluorophenyl)methanol;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminocyclopentyl group can interact with biological macromolecules, while the fluorophenyl group can enhance binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Features and Modifications
The compound’s analogs vary in substituents on the aromatic ring, amine group, and backbone geometry. Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Similarity Score |
|---|---|---|---|---|
| (1-Aminocyclopentyl)-(4-fluorophenyl)methanol hydrochloride | C₁₂H₁₆ClFNO | 245.7 | Cyclopentylamine, 4-fluorophenylmethanol | Reference |
| 1-[1-(2-Chloro-4-fluorophenyl)cyclopentyl]methanamine hydrochloride | C₁₂H₁₆Cl₂FN | 264.2 | 2-Cl, 4-F substitution on phenyl | 0.82 (structural) |
| (4-(1-Aminoethyl)phenyl)methanol hydrochloride | C₉H₁₃ClFNO | 205.7 | Aminoethyl side chain | 0.88 |
| 1-(4-Fluorophenyl)-2-methylpropan-1-amine hydrochloride | C₁₀H₁₅ClFN | 203.7 | Branched 2-methylpropan-1-amine | 0.92 |
| (2-{[(4-Fluorophenyl)amino]methyl}phenyl)methanol hydrochloride | C₁₄H₁₅ClFNO | 267.7 | Biphenyl structure with aminomethyl link | 0.80 |
Similarity scores derived from Tanimoto coefficients or structural overlap analyses .
Impact of Substituents on Properties
- Chlorine Substitution (): The addition of a 2-chloro group in 1-[1-(2-Chloro-4-fluorophenyl)cyclopentyl]methanamine hydrochloride increases molecular weight (264.2 vs.
- Branched Alkyl Amines () : The 2-methylpropan-1-amine group in 1-(4-fluorophenyl)-2-methylpropan-1-amine hydrochloride introduces steric hindrance, which may slow metabolic degradation compared to the cyclopentylamine group in the target compound .
Biological Activity
(1-Aminocyclopentyl)-(4-fluorophenyl)methanol;hydrochloride, a compound with significant potential in pharmacological applications, has been the subject of various studies focusing on its biological activity. This article compiles findings from diverse sources to provide a comprehensive overview of the compound's mechanisms, therapeutic applications, and research findings.
The biological activity of this compound primarily involves its interaction with specific molecular targets, including enzymes and receptors. The amino group in the compound can form hydrogen bonds, influencing the activity of these targets. Additionally, it may participate in metabolic pathways that lead to the formation of active metabolites with biological effects .
Biological Activity Overview
The compound has been identified as an effective autophagy inducer, which is significant for treating various diseases related to protein misfolding and viral infections. Research has shown that it can enhance autophagic processes in cells, leading to improved cellular homeostasis and potential therapeutic benefits in conditions like neurodegenerative diseases and cancers .
Table 1: Summary of Biological Activities
| Biological Activity | Description |
|---|---|
| Autophagy Induction | Enhances cellular autophagy, beneficial in treating protein misfolding diseases. |
| Enzyme Interaction | Modulates enzyme activities through hydrogen bonding interactions. |
| Metabolic Pathway Involvement | Participates in metabolic pathways leading to active metabolites. |
Case Studies
Several studies have explored the biological implications of this compound:
- Autophagy and Neuroprotection : A study demonstrated that this compound effectively induced autophagy in neuronal cells, suggesting potential applications in neurodegenerative diseases like Alzheimer's .
- Cancer Therapeutics : Research indicated that the compound could inhibit tumor growth by promoting autophagic degradation of oncogenic proteins, thus providing a novel therapeutic approach for cancer treatment .
- Viral Infections : In vitro studies showed that this compound could reduce viral load in infected cell lines by enhancing autophagic clearance of viral components .
Research Findings
The following key findings have emerged from recent research:
- Efficacy as an Autophagy Inducer : The compound was found to be more effective than several existing treatments in inducing autophagy, with a marked improvement in cellular function observed across various models .
- Safety Profile : Preliminary toxicity studies suggest that this compound exhibits a favorable safety profile at therapeutic doses, making it a candidate for further clinical evaluation .
- Potential for Combination Therapies : The compound may enhance the efficacy of other treatments when used in combination, particularly in cancer therapy where autophagy modulation is critical .
Q & A
Q. What are the standard synthetic routes for (1-Aminocyclopentyl)-(4-fluorophenyl)methanol hydrochloride, and what are the critical reaction conditions?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the 1-aminocyclopentyl moiety. A common approach includes:
Cyclopentane ring functionalization : Introducing the amino group via reductive amination or nucleophilic substitution on a pre-formed cyclopentane derivative.
Coupling with the fluorophenyl group : Using cross-coupling reactions (e.g., Suzuki-Miyaura) to attach the 4-fluorophenyl moiety.
Hydroxymethylation : Introducing the methanol group through oxidation-reduction sequences or hydroxylation of a carbonyl intermediate.
Critical conditions include maintaining anhydrous environments during amination, precise temperature control (e.g., 0–5°C for diazotization), and catalysts like palladium for coupling reactions . The hydrochloride salt is formed via treatment with HCl in a polar solvent (e.g., ethanol) .
Q. Which spectroscopic and chromatographic techniques are essential for characterizing the compound’s purity and structure?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms the cyclopentyl, fluorophenyl, and hydroxymethyl groups. ¹⁹F NMR verifies fluorine substitution .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., C₁₂H₁₆ClFNO⁺).
- X-ray Crystallography : SHELXL software refines crystal structures to determine stereochemistry and hydrogen-bonding networks .
- HPLC/UPLC : Reversed-phase chromatography with UV detection (λ = 254 nm) assesses purity (>98%) .
Advanced Research Questions
Q. How can researchers optimize the enantiomeric purity of (1-Aminocyclopentyl)-(4-fluorophenyl)methanol hydrochloride during synthesis?
- Methodological Answer : Enantiomeric purity is critical for pharmacological activity. Strategies include:
- Chiral Resolution : Use chiral stationary phases (CSPs) in HPLC or supercritical fluid chromatography (SFC) to separate stereoisomers .
- Asymmetric Synthesis : Employ chiral catalysts (e.g., BINAP-ruthenium complexes) during cyclopentane ring formation or fluorophenyl coupling to favor the desired (R)- or (S)-configuration .
- Dynamic Kinetic Resolution : Combine enzymatic catalysis (e.g., lipases) with racemization agents to convert undesired enantiomers in situ .
Q. What computational strategies are effective in predicting the biological target interactions of this compound?
- Methodological Answer :
- Molecular Docking : Tools like AutoDock Vina simulate binding to neurotransmitter receptors (e.g., serotonin 5-HT₁A) using crystal structures from the Protein Data Bank. Fluorine’s electronegativity enhances binding affinity, which can be quantified via free-energy calculations .
- Molecular Dynamics (MD) Simulations : GROMACS or AMBER assess ligand-receptor stability over time, identifying key interactions (e.g., hydrogen bonds with the hydroxyl group) .
- QSAR Models : Train machine learning algorithms on analogs (e.g., cyclopropyl or cyclobutyl derivatives) to predict activity against dopamine transporters .
Q. How should contradictory findings regarding its neurotransmitter receptor affinities be analyzed methodologically?
- Methodological Answer : Contradictions may arise from variations in assay conditions or compound stability. Resolve discrepancies via:
- Meta-Analysis : Pool data from radioligand binding assays (e.g., Kᵢ values for 5-HT receptors) and apply statistical weighting for sample size and protocol rigor .
- Stability Studies : Use LC-MS to detect degradation products (e.g., oxidation of the hydroxymethyl group) under assay conditions, which may interfere with results .
- Structural Analog Comparison : Cross-reference with SAR data from cyclopropane or cyclohexane analogs to identify structural determinants of activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
